(E)-1,3-Butadienol

Catalog No.
S16016180
CAS No.
70411-98-2
M.F
C4H6O
M. Wt
70.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-1,3-Butadienol

CAS Number

70411-98-2

Product Name

(E)-1,3-Butadienol

IUPAC Name

(1E)-buta-1,3-dien-1-ol

Molecular Formula

C4H6O

Molecular Weight

70.09 g/mol

InChI

InChI=1S/C4H6O/c1-2-3-4-5/h2-5H,1H2/b4-3+

InChI Key

LNDKRVOOYMEYTC-ONEGZZNKSA-N

Canonical SMILES

C=CC=CO

Isomeric SMILES

C=C/C=C/O

(E)-1,3-Butadienol, also known as butadiene alcohol, is an organic compound characterized by its double bonds and hydroxyl group. Its chemical structure can be represented as C4H6O\text{C}_4\text{H}_6\text{O}, featuring a conjugated diene system with the formula CH2=CHCH=CH2\text{CH}_2=\text{CH}-\text{CH}=\text{CH}_2 and a hydroxyl group at one end. This compound is colorless and has a bittersweet taste, making it soluble in water. It is primarily derived from the dehydration of 1,3-butanediol, which can be synthesized via various biological and chemical methods .

  • Dehydration: The primary reaction involves the dehydration of 1,3-butanediol to yield (E)-1,3-butadienol:
    CH3CH OH CH2CH2OHCH2=CHCH=CH2+2H2O\text{CH}_3\text{CH OH CH}_2\text{CH}_2\text{OH}\rightarrow \text{CH}_2=\text{CH}-\text{CH}=\text{CH}_2+2\text{H}_2\text{O}
    This reaction highlights the transition from a diol to an unsaturated alcohol .
  • Hydrogenation: Conversely, (E)-1,3-butadienol can undergo hydrogenation to form 1,3-butanediol:
    CH2=CHCH=CH2+2H2CH3CH OH CH2CH2OH\text{CH}_2=\text{CH}-\text{CH}=\text{CH}_2+2\text{H}_2\rightarrow \text{CH}_3\text{CH OH CH}_2\text{CH}_2\text{OH}

These reactions are significant in synthetic organic chemistry and industrial applications.

(E)-1,3-Butadienol exhibits notable biological activities. It has been studied for its potential pharmacological properties, including sedative effects comparable to ethanol. The (R)-enantiomer is reported to have higher activity than the (S)-enantiomer. Additionally, it has been implicated in inducing ketogenesis when esterified with fatty acids . Its presence has been detected in various fruits and vegetables, suggesting a role in flavor profiles .

Several methods exist for synthesizing (E)-1,3-butadienol:

  • Chemical Synthesis: The dehydration of 1,3-butanediol is the most common method.
  • Biotechnological Approaches: Recombinant microorganisms can produce (E)-1,3-butadienol through engineered metabolic pathways that convert glucose or other substrates into butadiene derivatives . For instance, modifications in Escherichia coli have facilitated the biosynthesis of butadiene from renewable resources .

(E)-1,3-Butadienol has various applications across industries:

  • Flavoring Agent: Used in food products due to its pleasant taste.
  • Chemical Intermediate: Serves as a precursor for synthesizing polymers and other chemical compounds.
  • Pharmaceuticals: Investigated for potential therapeutic uses due to its biological activities.

Research on (E)-1,3-butadienol interactions focuses on its metabolic pathways and enzymatic transformations. Studies indicate that specific enzymes can convert this compound into other useful chemicals or metabolites. For example, enzymes from certain microorganisms have been shown to preferentially assimilate (E)-1,3-butadienol for producing optically active derivatives like 1,3-butanediol .

(E)-1,3-Butadienol shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundStructureUnique Features
1,3-ButanediolC4H10O2\text{C}_4\text{H}_{10}\text{O}_2Contains two hydroxyl groups; used as a solvent and antifreeze.
Butylene glycolC4H10O\text{C}_4\text{H}_{10}\text{O}A common solvent; less reactive than butadiene derivatives.
1,4-ButanediolC4H10O2\text{C}_4\text{H}_{10}\text{O}_2Used in producing plastics; differs by having a different diol structure.
IsopreneC5H8\text{C}_5\text{H}_8A building block for rubber; differs by not containing a hydroxyl group.

The uniqueness of (E)-1,3-butadienol lies in its dual functionality as both an alcohol and an unsaturated compound, enabling diverse reactivity compared to its saturated counterparts.

XLogP3

1.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

70.041864811 g/mol

Monoisotopic Mass

70.041864811 g/mol

Heavy Atom Count

5

Dates

Modify: 2024-08-15

Explore Compound Types